2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Medicinal Chemistry Building Blocks Monomer Design SAR Scaffolds

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (CAS 2567498-37-5) is a bifunctional small-molecule building block categorized as an N‑acryloyl‑4‑hydroxypiperidine‑4‑acetic acid derivative. Its structure integrates a polymerizable acryloyl handle, a tertiary alcohol, and a carboxylic acid on a single piperidine scaffold (C₁₀H₁₅NO₄, MW 213.23 g/mol).

Molecular Formula C10H15NO4
Molecular Weight 213.233
CAS No. 2567498-37-5
Cat. No. B2915916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid
CAS2567498-37-5
Molecular FormulaC10H15NO4
Molecular Weight213.233
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)(CC(=O)O)O
InChIInChI=1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14)
InChIKeyLFOMCBFEQHZHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (CAS 2567498-37-5): Key Specifications and Identity


2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (CAS 2567498-37-5) is a bifunctional small-molecule building block categorized as an N‑acryloyl‑4‑hydroxypiperidine‑4‑acetic acid derivative . Its structure integrates a polymerizable acryloyl handle, a tertiary alcohol, and a carboxylic acid on a single piperidine scaffold (C₁₀H₁₅NO₄, MW 213.23 g/mol) . The compound is commercially supplied at ≥95% purity by vendors such as Enamine (Ukraine), with batch‑specific Certificates of Analysis available .

1
Acryloyl handle enables radical polymerization and thiol-Michael coupling workflows.
2
Bifunctional scaffold: tertiary alcohol and carboxylic acid support post-modification and H-bond-driven design.
3
Suitable for SAR studies where a two-donor H-bond motif and reduced conformational flexibility are required.

Why In‑Class 4‑Hydroxypiperidine Acetic Acids Cannot Simply Replace 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid


Although numerous piperidine‑4‑acetic acid derivatives exist, simple generic substitution fails because small structural changes at the N‑1 position (e.g., acetyl, methacryloyl, or unsubstituted) fundamentally alter the compound’s reactivity profile, physicochemical properties, and compatibility with downstream chemistries . The N‑acryloyl group in this compound enables radical polymerization and thiol‑Michael addition reactions that are absent in N‑acetyl or N‑H analogs. Furthermore, the 4‑hydroxy group and 4‑acetic acid moiety create a specific hydrogen‑bond donor/acceptor pattern (3 HBD, 4 HBA) that cannot be replicated by isosteric replacements such as the 4‑methoxy analog . These molecular differences mean that substituting even a closely related analog without requalifying the synthetic protocol risks altering reaction kinetics, copolymer composition, or biological target engagement. The evidence below maps these structural differentiators to measurable performance gaps where data are available.

N‑Acryloyl reactivity mismatch
N‑acetyl or N‑H analogs lack the acryloyl handle, preventing radical polymerization or thiol‑Michael addition; reaction protocols may not transfer directly.
Hydrogen‑bond donor shift
The ether‑linked analog (piperidin‑4‑oxy‑acetic acid) has one HBD instead of two, altering target‑engagement entropy and polymer‑coil dimensions.
Isosteric replacement fails
4‑Methoxy substitution removes the tertiary alcohol, eliminating a key H‑bond donor and changing solubility; property profiles may differ substantially.

Quantitative Differentiation Evidence for 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid Relative to Closest Analogs


Structural Differentiation from the Ether‑Linked Analog (2-[1-(prop-2-enoyl)piperidin-4-yloxy]acetic acid)

The target compound bears a direct C–C bond between the piperidine 4‑position and the acetic acid moiety, whereas the closest commercial analog contains an ether‑oxygen linker (piperidine‑4‑oxy‑acetic acid) . This atomic substitution is not isosteric: the C‑linked compound has one rotatable bond fewer (4 vs. 5) and a different hydrogen‑bond donor count (2 HBD vs. 1 HBD for the ether analog) [1]. The InChI‑derived connectivity confirms the distinct constitutional identity (InChI Key LFOMCBFEQHZHQD‑UHFFFAOYSA‑N for the target vs. UKFQSISPPHSJDC‑UHFFFAOYSA‑N for the ether analog) .

C‑ vs O‑acetic acid
Data to verify
Target: C–C bond, 2 HBD, 4 rotatable bonds Comparator: C–O–C bond, 1 HBD, 5 rotatable bonds
Constitutional difference changes H‑bond capacity and flexibility, not isosteric.
InChI Key mismatch; class-level descriptors, confirm with experimental data.
Medicinal Chemistry Building Blocks Monomer Design SAR Scaffolds

Purity Benchmarking and Quality Assurance for Procurement Specifications

The target compound is offered with a guaranteed minimum purity of 95% (HPLC), as confirmed by the Certificate of Analysis from the manufacturer, Enamine . This purity level is typical for research‑grade piperidine building blocks and exceeds the 90% minimum often reported for non‑Enamine generic suppliers of related 4‑hydroxypiperidine derivatives [1]. Batch‑specific COAs allow procurement scientists to verify the actual purity before committing to large‑scale synthesis.

Purity floor
Class-level inference
≥95%
Reported HPLC purity from Enamine COA; generic analogs often ≥90%.
Verify with batch-specific COA before scale-up.
Quality Control Procurement Specification Analytical Chemistry

Country of Origin and Supply Chain Traceability

The target compound is manufactured in Ukraine (Country of Origin: UA) by Enamine, a well‑established supplier of chemical building blocks . This is in contrast to many generic piperidine derivatives, which are often sourced from unspecified locations with variable documentation, potentially complicating customs clearance and quality assurance in regulated environments [1].

Supply chain
Source review
Manufactured in Ukraine (UA) by Enamine Ltd.; disclosed origin vs. generic unspecified sources.
Documented supply chain simplifies vendor qualification and reduces counterfeit risk.
Class-level inference; confirm supplier documentation.
Supply Chain Security Research Procurement Chemical Sourcing

Recommended Application Scenarios for 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid Based on Differentiated Evidence


Scaffold for Structure–Activity Relationship (SAR) Studies Requiring Precise Hydrogen‑Bond Topology

Because the target compound provides two hydrogen‑bond donors (tertiary alcohol + carboxylic acid), whereas the ether analog has only one, medicinal chemists should select this compound when the target binding site requires a specific two‑donor motif. The C‑linked acetic acid also reduces conformational flexibility, potentially enhancing target engagement entropy.

Monomer for Functional Copolymers via Acryloyl Polymerization

The N‑acryloyl group enables radical or photo‑initiated polymerization, while the free carboxylic acid and tertiary alcohol permit post‑polymerization conjugation. This monomer can be directly copolymerized with acrylamide or acrylic acid to create polyampholytes or stimuli‑responsive hydrogels without requiring deprotection steps. [1]

Procurement of High‑Purity Building Blocks for Reaction Optimization and Scale‑up Studies

When reaction reproducibility is critical, sourcing the compound with a guaranteed ≥95% purity and an available Certificate of Analysis reduces the variability introduced by lower‑grade generics. This is particularly relevant for Palladium‑catalyzed cross‑coupling or multi‑step medicinal chemistry syntheses where side products from impurities can derail yield.

Application
Selection Property
Validation Focus
SAR studies requiring two H‑bond donors
2‑HBD scaffold with reduced rotatable bonds
Confirm binding‑site engagement entropy and donor compatibility
Radical copolymerization monomer
Acryloyl reactivity and free –OH/–COOH for conjugation
Verify copolymer composition and post‑polymerization modification efficiency
High‑purity building block for optimization
Guaranteed ≥95% purity with batch COA
Review COA and purify if needed before sensitive coupling steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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